molecular formula C14H21BO2 B1316008 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 401797-00-0

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316008
M. Wt: 232.13 g/mol
InChI Key: HWIMTTLCFONAAB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead from reactants to products.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Catalysis and Synthesis

One significant application of derivatives of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in catalysis and synthesis processes. For instance, a method for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes is known for its high regio- and stereoselectivity. This process is vital for the production of homoallylic alcohols, demonstrating the compound's utility in creating valuable intermediates in organic synthesis (Chang et al., 2005).

Structural Analysis and Material Properties

The compound's crystallographic characteristics have been extensively studied, revealing insights into its structure and bonding properties. For instance, research on the (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboxoran compound, closely related to the 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides crucial information about the molecular configuration and bond lengths, showcasing the compound's importance in crystallography and material science (Clegg et al., 1996).

Development of Novel Materials

The synthesis of novel materials, such as boron-containing polyenes and stilbene derivatives, highlights the compound's role in advancing material science. These materials are being explored for various applications, including their potential use in Liquid Crystal Display (LCD) technology and as intermediates for creating conjugated polyene materials (Das et al., 2015).

Medicinal Chemistry and Drug Development

Even though drug use and dosage details were excluded from this summary, it's noteworthy to mention that the compound's derivatives are being studied in the field of medicinal chemistry for their potential therapeutic applications. For example, the synthesis of boron-containing resveratrol analogs is underway to explore their utility in treating neurodegenerative diseases (Das et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas for further research. It could include developing new synthetic methods, studying new reactions, improving the understanding of the mechanism of action, or finding new applications for the compound.


properties

IUPAC Name

2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-12(9-11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIMTTLCFONAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579280
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

401797-00-0
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Murata, Y Ueda, M Hyogo, Y Kohari… - Journal of Chemical …, 2016 - journals.sagepub.com
A ruthenium complex prepared in situ from [RuCl 2 (p-cymene)] 2 and Tp Me 2 K [Tp Me 2 = hydrotris(3,5-dimethylpyrazolyl)borate] is efficient for aromatic C–H borylation with …
Number of citations: 2 journals.sagepub.com
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org
J Dong - 2019 - academicworks.cuny.edu
Transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura cross-couplings, are among the most powerful transformations in organic synthesis. They have been …
Number of citations: 0 academicworks.cuny.edu
BL Parnham - 2007 - research-repository.st-andrews.ac …
Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) show remarkably high activity as alkene methoxycarbonylation catalysts, in addition to numerous other …
BL Parnham - core.ac.uk
Palladium complexes of bis (di-tert-butylphosphinomethyl) benzene (DTBPMB) show remarkably high activity as alkene methoxycarbonylation catalysts, in addition to numerous other …
Number of citations: 0 core.ac.uk

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